3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as BDTFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDTFT belongs to the class of triazolo-thiadiazole derivatives and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
BDTFT exerts its therapeutic effects through various mechanisms of action. In cancer research, BDTFT induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. BDTFT also inhibits cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. In diabetes research, BDTFT improves glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in skeletal muscle. In inflammation research, BDTFT inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
BDTFT exhibits various biochemical and physiological effects, making it a promising candidate for drug development. BDTFT has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. BDTFT also exhibits neuroprotective activity by inhibiting neuronal apoptosis and reducing neuroinflammation. In addition, BDTFT has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
BDTFT has several advantages for lab experiments. It is easily synthesized and can be obtained in high yields. BDTFT is also relatively stable and can be stored for long periods of time. However, BDTFT has some limitations for lab experiments. It is highly hydrophobic and requires the use of organic solvents for dissolution. BDTFT also has low water solubility, which can limit its bioavailability.
Future Directions
There are several future directions for BDTFT research. In cancer research, BDTFT can be further studied for its potential use in combination with other anti-cancer drugs to enhance therapeutic efficacy. In diabetes research, BDTFT can be further studied for its potential use in the treatment of type 2 diabetes. In inflammation research, BDTFT can be further studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of BDTFT to optimize its therapeutic potential.
Synthesis Methods
BDTFT can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thiosemicarbazide and subsequent reaction with 4-fluorobenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium azide and copper sulfate.
Scientific Research Applications
BDTFT has been extensively studied for its potential therapeutic applications in various diseases including cancer, diabetes, and inflammation. In cancer research, BDTFT has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cancer cell proliferation. In diabetes research, BDTFT has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, BDTFT has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C18H13FN4O3S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)24-10-16-22-23-17(20-21-18(23)27-16)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2 |
InChI Key |
VRRZTXBGDNNYLV-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.